Technical Whitepaper: Physicochemical Properties and Synthetic Applications of the (1S)-Indanol Scaffold and its 5-Fluoro Derivative
Technical Whitepaper: Physicochemical Properties and Synthetic Applications of the (1S)-Indanol Scaffold and its 5-Fluoro Derivative
Executive Summary & Nomenclature Clarification
In advanced medicinal chemistry and asymmetric synthesis, the indanol bicyclic framework serves as a privileged chiral scaffold. It is critical to establish precise nomenclature when discussing these derivatives: CAS 25501-32-0 uniquely identifies the unfluorinated parent chiral compound, (1S)-2,3-dihydro-1H-inden-1-ol (commonly known as (S)-(+)-1-indanol)[1]. Its closely related halogenated analog, 5-fluoro-2,3-dihydro-1H-inden-1-ol (racemic CAS 52085-92-4), shares this identical rigid bicyclic core but incorporates a fluorine atom at the C5 position[2].
This whitepaper bridges both chemical entities. By leveraging the extensive foundational data available for the CAS 25501-32-0 scaffold[3], we extrapolate the mechanistic utility, physicochemical properties, and pharmaceutical applications of its 5-fluoro analog. The addition of the fluorine atom is a classic bioisosteric modification designed to enhance metabolic stability and lipophilicity in central nervous system (CNS) drug candidates.
Physicochemical Profiling
The physical and chemical properties of the indanol scaffold dictate its behavior in both synthetic workflows and biological systems. The rigid fusion of a cyclopentane ring to a benzene ring locks the molecule into a conformation that provides a highly predictable stereochemical environment[3].
Quantitative Data Summary
The following table summarizes the key physicochemical metrics comparing the parent (1S)-1-indanol with its 5-fluoro derivative, synthesized from verified database parameters[4],[1],[5].
| Property | (1S)-2,3-dihydro-1H-inden-1-ol | 5-fluoro-2,3-dihydro-1H-inden-1-ol |
| CAS Registry Number | 25501-32-0[1] | 52085-92-4 (Racemic)[2] |
| Molecular Formula | C9H10O[1] | C9H9FO[4] |
| Molecular Weight | 134.18 g/mol [1] | 152.17 g/mol [2] |
| Exact Mass | 134.073 Da[1] | 152.063 Da[4] |
| XLogP (Lipophilicity) | 1.50 – 1.75[1],[5] | ~1.60[4] |
| Topological Polar Surface Area | 20.2 Ų[1] | 20.2 Ų |
| Optical Activity ([α]20/D) | +30° (c = 2 in CHCl3)[1] | Dependent on enantiomeric purity |
| Hydrogen Bond Donors/Acceptors | 1 / 1[5] | 1 / 2 |
Experimental Workflows: Synthesis & Chiral Resolution
The transformation of prochiral indanones into enantiopure indanols is a foundational methodology in drug development. The protocol below details the reduction of 5-fluoro-1-indanone, followed by the rationale for achieving stereocontrol.
Self-Validating Protocol: Reduction to 5-Fluoro-1-indanol
This methodology utilizes sodium borohydride (NaBH4) as a mild, effective reducing agent[6].
Step-by-Step Methodology:
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Solvation: Dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer[6].
-
Thermal Control: Cool the solution strictly to 0 °C using an ice bath[6].
-
Hydride Addition: Slowly add NaBH4 (1.5 eq) portion-wise to the stirred solution[6].
-
Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2 hours[6]. Monitor via Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Quench the reaction by the slow addition of deionized water. Remove methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[6].
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient)[6],[7].
Causality & Scientific Rationale:
-
Solvent Choice: Methanol is selected because protic solvents hydrogen-bond with the carbonyl oxygen, increasing its electrophilicity and significantly accelerating the hydride transfer from the BH4⁻ anion.
-
Thermal Regulation: The reduction of ketones by borohydride is highly exothermic. Portion-wise addition at 0 °C prevents thermal runaway, which could lead to solvent boil-off or promote unwanted side reactions such as pinacol coupling.
Workflow for the chemoselective reduction of 5-fluoro-1-indanone to 5-fluoro-1-indanol.
Advanced Chiral Resolution Strategies
To achieve the specific (1S) stereocenter (analogous to CAS 25501-32-0), researchers employ asymmetric catalysis. The Corey-Bakshi-Shibata (CBS) Reduction is a paradigm of enantioselective catalysis that leverages the rigid indanol scaffold itself (often via 1-amino-2-indanol derivatives) to create a chiral pocket, directing hydride attack exclusively to the Re or Si face of the prochiral ketone[3]. Alternatively, Crystallisation Induced Asymmetric Transformation (CIAT) can be utilized, where an organometallic catalyst continuously racemizes the unwanted enantiomer in solution while the desired (1S)-enantiomer selectively crystallizes out, theoretically pushing the yield toward 100%[8].
Pharmaceutical Applications: The Rasagiline Pathway
The most prominent application of the (1S)-indanol scaffold is its role as a critical chiral precursor in the synthesis of Rasagiline , a potent, selective, and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme used in the treatment of Parkinson's disease[9],.
The synthesis relies on a highly stereospecific nucleophilic substitution (SN2). The (S)-(-)-enantiomer of Rasagiline has minimal neuroprotective properties, whereas the (R)-(+)-enantiomer is approximately 1000-fold more potent against MAO-B. Therefore, starting with the exact (1S)-indanol stereocenter is non-negotiable.
Mechanistic Causality in Synthesis:
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Activation: The hydroxyl group of (S)-1-indanol is a poor leaving group. It is converted into a mesylate using methanesulfonyl anhydride and triethylamine[9],. Methanesulfonyl anhydride is preferred over mesyl chloride to minimize chloride-mediated side reactions that could compromise stereochemical integrity.
-
Stereochemical Inversion: The (S)-1-indanyl mesylate is subjected to an SN2 reaction with propargylamine. The incoming nucleophile attacks the anti-bonding orbital of the C-O bond, resulting in a complete Walden inversion of the stereocenter. This seamlessly converts the (1S) configuration into the required (1R) configuration of active Rasagiline[9],.
Stereospecific synthesis pathway from (S)-1-indanol to (R)-Rasagiline via SN2 inversion.
The integration of a 5-fluoro substitution into this pathway (yielding 5-fluoro-rasagiline analogs) is an active area of research to further inhibit hepatic CYP450 metabolism, thereby extending the drug's half-life and reducing dosing frequency.
References
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(1S)-2,3-dihydro-1H-inden-1-ol - PubChem . National Institutes of Health (NIH). [Link]
-
5-fluoro-2,3-dihydro-1h-inden-1-ol - PubChemLite . Université du Luxembourg.[Link]
-
Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates . White Rose University Consortium.[Link]
- EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
-
An overview of prior patents for the sequential progress in the synthetic approaches of Rasagiline, its salts, crystallographic forms and impurities . Mansa Publishers.[Link]
Sources
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- 2. 5-fluoro-2,3-dihydro-1H-inden-1-ol 95% | CAS: 52085-92-4 | AChemBlock [achemblock.com]
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